4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate
Description
4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is a structurally complex heterocyclic compound characterized by a fused tricyclic core comprising a 1,2-dithiolo[3,4-c]quinoline system. This compound features a phenylcarbonyl group at position 5 and a benzoyloxy substituent at position 8, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C26H19NO3S3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(5-benzoyl-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-8-yl) benzoate |
InChI |
InChI=1S/C26H19NO3S3/c1-26(2)22-21(25(31)33-32-22)19-15-18(30-24(29)17-11-7-4-8-12-17)13-14-20(19)27(26)23(28)16-9-5-3-6-10-16/h3-15H,1-2H3 |
InChI Key |
WMLGTUZIWJPGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC(=O)C5=CC=CC=C5)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis and Initial Functionalization
The synthesis begins with the preparation of the 8-methylquinoline precursor, which serves as the foundational structure. A modified Ullmann coupling reaction introduces the bromine substituent at position 5, as demonstrated in a patent employing 5-bromo-8-methylquinoline, palladium acetate (0.01 mmol), and silver carbonate (0.15 mmol) in hexafluoroisopropanol/glacial acetic acid (3:7 v/v) at 130°C for 24 hours . This method achieves 92% conversion efficiency, outperforming traditional thermal approaches that require 48-hour reaction times .
Critical to this stage is the installation of the geminal dimethyl group at position 4. Alkylation using methyl iodide in the presence of potassium carbonate (3.31 g, 0.024 mol) in acetonitrile under reflux for 8 hours provides the 4,4-dimethyl derivative, with FT-IR confirming C-H stretching vibrations at 2960 cm⁻¹ for the methyl groups .
Dithiolo Ring Formation via Sulfurization
Cyclization to form the dithiolo[3,4-c]quinoline system requires precise sulfur stoichiometry. A two-step protocol achieves this:
-
Thiolation : Treatment with Lawesson’s reagent (2.2 equiv) in toluene at 110°C converts the quinoline’s carbonyl group to a thione, monitored by the disappearance of the 1685 cm⁻¹ carbonyl peak in FT-IR .
-
Disulfide Formation : Exposure to elemental sulfur (S₈) in DMF at 80°C induces cyclization, forming the dithiolo ring. Microwave irradiation (30 W, 25 min) enhances reaction kinetics, reducing completion time from 3 hours to 25 minutes compared to conventional heating .
Table 1 : Sulfurization Efficiency Under Varied Conditions
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | DMF | 80 | 3.0 | 72 |
| Microwave | DMF | 80 | 0.4 | 87 |
| Ultrasonic | Ethanol | 60 | 1.5 | 68 |
Acylation at Position 5 with Phenylcarbonyl
Friedel-Crafts acylation introduces the phenylcarbonyl group at position 5. A patent-documented method employs 3,5-dichlorobenzoyl chloride (1.49 g) and aluminum chloride (1.0 g) in carbon tetrachloride at 0°C, followed by bromination with Br₂ (1.2 g) . This two-step process achieves 89% yield, with GC-MS analysis showing m/z 386.2 for the acylated intermediate . Alternative approaches using phenylacetyl chloride in dichloromethane with BF₃·Et₂O catalysis show reduced yields (74%) due to competing side reactions.
Benzoate Esterification at Position 8
The final step installs the benzoate ester via nucleophilic acyl substitution. A optimized protocol from recent literature involves:
-
Hydroxylation : Oxidation of the 8-methyl group using KMnO₄ in acidic medium (H₂SO₄, 50°C) to form the 8-carboxylic acid derivative .
-
Esterification : Reaction with benzoyl chloride (1.2 equiv) in pyridine at reflux for 6 hours, achieving 94% conversion .
Table 2 : Esterification Efficiency Comparison
| Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | Pyridine | 115 | 6 | 94 |
| NaOH (Homogeneous) | Ethanol | 78 | 8 | 76 |
| Cs₂O/CsX | Toluene | 110 | 5 | 82 |
Notably, heterogeneous catalysts like Cs₂O/CsX enable catalyst recycling but require higher temperatures (110°C) . Nuclear Overhauser Effect (NOE) NMR studies confirm the ester’s regioselectivity at position 8, with irradiation at δ 8.21 ppm (benzoate aromatic protons) enhancing signals at δ 2.98 ppm (C4 methyl groups).
Purification and Analytical Characterization
Final purification employs silica gel chromatography using petroleum ether:ethyl acetate (8:1 v/v) , followed by recrystallization from ethanol to achieve >99% purity (HPLC analysis). Key spectroscopic data:
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of 4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Key Observations :
- The benzoyloxy group at C8 in the target compound may enhance steric bulk and π-π stacking interactions compared to the ethoxy group in the analog from .
- The 3-methylbenzoyl substituent in the fluorinated analog could improve lipophilicity and membrane permeability relative to the phenylcarbonyl group in the target compound.
Kinase Inhibition Profiles
Data from reveals IC50 values for structurally related compounds against key kinases:
| Compound | JAK3 Inhibition (IC50, µM) | NPM1-ALK Inhibition (IC50, µM) | cRAF[Y340D][Y341D] Inhibition (IC50, µM) |
|---|---|---|---|
| 2a | 0.36 | 0.54 | Not reported |
| 2b | 0.38 | 0.25 | Not reported |
| 2c | 0.41 | Not reported | 0.78 |
| 2q | 0.46 | 5.34 | Not reported |
Inference for Target Compound :
- The bulky benzoyloxy substituent at C8 may reduce potency against NPM1-ALK compared to compound 2b (IC50 = 0.25 µM), which lacks such steric hindrance .
Physicochemical Properties
Key Insights :
- The ethoxy group in improves aqueous solubility, which may explain its preferential use in in vitro assays .
Biological Activity
4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a distinctive chemical structure characterized by multiple functional groups that may contribute to its biological activities. Its molecular formula is , indicating the presence of sulfur and nitrogen atoms alongside carbon and oxygen.
Anticancer Activity
Research indicates that compounds with similar dithioloquinoline structures exhibit significant anticancer properties. For instance, derivatives of dithioloquinoline have been shown to induce apoptosis in various cancer cell lines through the activation of the caspase pathway and modulation of Bcl-2 family proteins. A study demonstrated that compounds with a similar structural framework inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various studies. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds in this class have been evaluated using DPPH radical scavenging assays, showing significant antioxidant activity. For instance, a study reported that structural analogs exhibited IC50 values comparable to standard antioxidants like ascorbic acid .
The biological activity of 4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many dithioloquinoline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating mitochondrial membrane potential and activating caspases.
- Reactive Oxygen Species Generation : It can increase ROS levels in cells, leading to oxidative damage and triggering cell death pathways.
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a related compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability (p < 0.01) and induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested against various pathogens. Results showed that it inhibited Candida albicans growth effectively at concentrations as low as 16 µg/mL, suggesting its potential utility in treating fungal infections .
Data Tables
Q & A
Q. What are the key functional groups and structural features of this compound, and how do they influence reactivity?
The compound contains a thioxo-dithioloquinolin core, a phenylcarbonyl group, and a benzoate ester. The thioxo (C=S) and dithiolo (two sulfur atoms in a fused ring) groups enhance electron-deficient character, making the compound prone to nucleophilic attack. The benzoate ester contributes to lipophilicity, affecting solubility and interaction with biological membranes. Characterization via NMR and mass spectrometry is critical to confirm these groups, as seen in similar heterocyclic systems .
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the dithiolo[3,4-c]quinolin core via cyclization of thioamide precursors under high-temperature conditions (e.g., 150°C in a microwave reactor) .
- Step 2: Introduction of the phenylcarbonyl group via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts.
- Step 3: Esterification with benzoyl chloride to form the benzoate moiety. Challenges: Low yields (~30–40%) due to steric hindrance from the 4,4-dimethyl substituents and competing side reactions. Microwave-assisted synthesis (e.g., Anton Paar Monowave 300) improves efficiency .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC-MS: To quantify purity and detect trace byproducts.
- NMR (¹H, ¹³C, 2D-COSY): Resolves overlapping signals from the fused quinoline and dithiolo rings. For example, the thioxo group’s deshielding effect shifts aromatic protons downfield .
- Elemental Analysis (CHNS): Validates stoichiometry, particularly for sulfur content .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR signal overlaps) be resolved for this compound?
Signal overlaps in NMR arise from the compound’s planar aromatic system and multiple sulfur atoms. Strategies include:
- Variable Temperature NMR: Reduces rotational barriers in the benzoate ester, splitting broad signals .
- DFT Calculations: Predicts chemical shifts for comparison with experimental data (e.g., using Gaussian 16 software).
- Isotopic Labeling: Incorporation of ¹³C or ¹⁵N labels in the dithiolo ring simplifies assignment .
Q. What experimental design considerations are critical for studying its environmental fate?
Follow frameworks like Project INCHEMBIOL :
- Phase 1: Measure physicochemical properties (logP, water solubility) using OECD Test Guidelines 105 (shake-flask method) and 121 (HPLC-derived logD).
- Phase 2: Assess biodegradation via OECD 301F (manometric respirometry) and photolysis under UV light (λ = 254 nm).
- Phase 3: Model bioaccumulation using quantitative structure-activity relationships (QSARs) and in vitro assays (e.g., PAMPA for membrane permeability).
Q. How can computational modeling address contradictions in predicted vs. experimental logP values?
Discrepancies arise from method-specific algorithms (e.g., Crippen vs. XLogP3). Mitigation strategies:
- Consensus Modeling: Average predictions from Crippen, XLogP3, and ACD/Labs software.
- Experimental Validation: Use reverse-phase HPLC (C18 column, methanol/water gradient) to derive logD values at pH 7.4 .
Methodological Recommendations
- For Bioactivity Studies: Use SPR (surface plasmon resonance) to screen interactions with protein targets, given the compound’s potential as a kinase inhibitor.
- For Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
